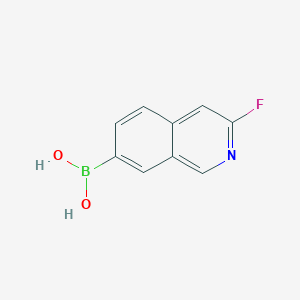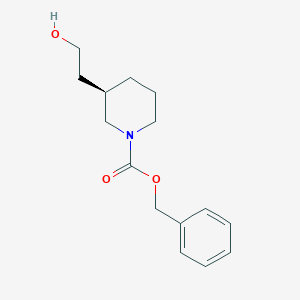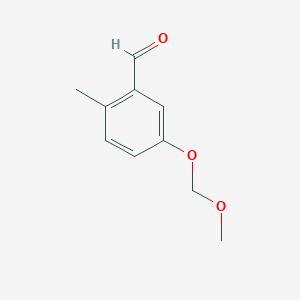
(3-Fluoroisoquinolin-7-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoroisoquinolin-7-yl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a boronic acid group attached to a fluoro-substituted isoquinoline ring, making it a valuable building block for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoroisoquinolin-7-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out at low temperatures to prevent over-alkylation and ensure the formation of the desired boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and advanced catalytic systems are employed to enhance the efficiency and yield of the reaction . The use of automated systems and optimized reaction conditions allows for the large-scale production of this compound with high purity and consistency.
化学反応の分析
Types of Reactions
(3-Fluoroisoquinolin-7-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Major Products Formed
Biaryls: Formed through Suzuki-Miyaura coupling.
Amines and Alcohols: Formed through Chan-Lam coupling.
Boronic Esters and Boranes: Formed through oxidation and reduction reactions.
科学的研究の応用
(3-Fluoroisoquinolin-7-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the fabrication of advanced materials, such as polymers and sensors.
Biological Research: Applied in the study of biological processes and the development of diagnostic tools.
作用機序
The mechanism of action of (3-Fluoroisoquinolin-7-yl)boronic acid is primarily based on its ability to form covalent bonds with nucleophilic groups. In medicinal chemistry, it acts as an electrophile, reacting with nucleophilic residues in enzymes or receptors to modulate their activity . The boronic acid group can also form reversible covalent bonds with diols, making it useful in sensing applications .
類似化合物との比較
Similar Compounds
(8-Fluoroquinolin-3-yl)boronic acid: Another fluoro-substituted boronic acid with similar reactivity and applications.
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
Methylboronic acid: A smaller boronic acid with different reactivity due to the absence of aromatic substitution.
Uniqueness
(3-Fluoroisoquinolin-7-yl)boronic acid is unique due to the presence of both a fluoro-substituent and an isoquinoline ring, which confer specific electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
特性
分子式 |
C9H7BFNO2 |
|---|---|
分子量 |
190.97 g/mol |
IUPAC名 |
(3-fluoroisoquinolin-7-yl)boronic acid |
InChI |
InChI=1S/C9H7BFNO2/c11-9-4-6-1-2-8(10(13)14)3-7(6)5-12-9/h1-5,13-14H |
InChIキー |
XGUAGQUSWXETRS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=CN=C(C=C2C=C1)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)
![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)




![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103776.png)
![(R)-5-[2-(Boc-amino)-3-(5'-chloro-2'-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione](/img/structure/B12103782.png)


![7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride](/img/structure/B12103795.png)

![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12103806.png)
![[3-Benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12103810.png)
